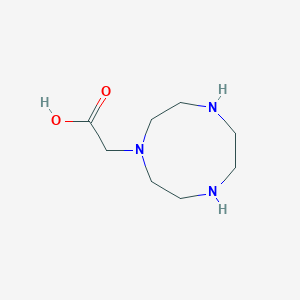

2-(1,4,7-Triazonan-1-yl)acetic acid

Description

Overview of Macrocyclic Ligand Chemistry

Macrocyclic ligands are large, ring-shaped molecules containing at least nine atoms, including several donor atoms that can coordinate with a metal ion to form a stable complex. numberanalytics.comwikipedia.org This structural characteristic allows them to encapsulate metal ions with high specificity and stability. chesci.com The significance of macrocyclic ligands in coordination chemistry is largely due to the "macrocyclic effect," a phenomenon that describes the greater stability of metal complexes with macrocyclic ligands compared to their non-cyclic counterparts. numberanalytics.com This enhanced stability is a result of favorable thermodynamic and kinetic factors, making these ligands highly effective for sequestering metal ions. numberanalytics.comnumberanalytics.com

The applications of macrocyclic ligands are diverse, spanning catalysis, materials science, and medicinal chemistry, where they are used as drug delivery and imaging agents. numberanalytics.com Naturally occurring macrocyclic ligands include heme, chlorophyll, and the corrin (B1236194) ring of vitamin B12. wikipedia.org The design of synthetic macrocyclic ligands can be tailored by altering the type and combination of donor atoms—such as nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S)—to accommodate specific metal ions. bhu.ac.in

Historical Context and Evolution of 1,4,7-Triazacyclononane (B1209588) (TACN) Chemistry

1,4,7-Triazacyclononane, commonly known as TACN, is a cyclic organic compound that serves as a foundational structure for a class of versatile ligands. wikipedia.orgchematech-mdt.com Formally derived from cyclononane (B1620106) by replacing three equidistant methylene (B1212753) (CH2) groups with amine (NH) groups, TACN is a prominent aza-crown ether. wikipedia.org

The initial synthesis of TACN was reported in 1972 by Koyama and Yoshino, who obtained it from a tosylated precursor. core.ac.uk This built upon earlier, less efficient synthetic methods from 1937. A significant advancement came in 1974 when Richman and Atkins developed a more efficient method for preparing various macrocycles, including TACN, which eliminated the need for high-dilution techniques and allowed for larger-scale production. core.ac.uk

TACN is a popular tridentate ligand, meaning it can bind to a metal ion at three points. wikipedia.org It typically coordinates to one face of an octahedral metal complex, leaving other sites available for further chemical modifications. wikipedia.org This property has made TACN and its derivatives valuable in coordination chemistry, particularly in the development of metal-based radiopharmaceuticals for applications like positron-emission tomography (PET).

Introduction to 2-(1,4,7-Triazonan-1-yl)acetic Acid: Core Structure and Derivatives

This compound is a derivative of TACN where one of the nitrogen atoms is functionalized with an acetic acid group. This modification is a key step in creating bifunctional chelators.

The core structure of these compounds is the 1,4,7-triazacyclononane ring. By adding functional groups, a variety of derivatives with tailored properties can be synthesized. Some of the most notable analogues include:

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): This derivative has three acetic acid groups attached to the nitrogen atoms of the TACN ring. nih.govtcichemicals.comchemspider.com It is known for its high affinity for smaller trivalent metal ions like gallium-68 (B1239309) (Ga³⁺).

NETA: In NETA, one carboxylate group of NOTA is replaced by a bis(carboxymethyl)amino donor group connected to the macrocycle by an ethylene (B1197577) moiety. mdpi.com

NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid): This is another derivative designed for specific metal chelation.

NODIA-Me: A chelator that complexes various radiometal ions. dokumen.pub

3p-C-NETA: This versatile chelator is derived from the macrocycle NOTA and has been shown to efficiently chelate a range of radionuclides for both diagnostic and therapeutic purposes. mdpi.comnih.govthno.org

Table 1: Structures and Properties of TACN Derivatives interactive_table

| Compound | Full Name | Key Structural Features |

|---|---|---|

| TACN | 1,4,7-Triazacyclononane | Nine-membered ring with three nitrogen atoms. wikipedia.orgchematech-mdt.com |

| NOTA | 1,4,7-Triazacyclononane-1,4,7-triacetic acid | TACN with three acetic acid arms. nih.govtcichemicals.comchemspider.com |

| NETA | Not explicitly defined in search results, but related to NOTA with modified arms. | A derivative of NOTA with a bis(carboxymethyl)amino group. mdpi.com |

| NODAGA | 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid | TACN with one glutaric acid and two acetic acid arms. |

| NODIA-Me | Not explicitly defined in search results. | A chelator for various radiometal ions. dokumen.pub |

| 3p-C-NETA | {4-[2-(bis-carboxy-methylamino)-5-(4-nitrophenyl)-entyl]-7-carboxymethyl- numberanalytics.comchesci.comnumberanalytics.comtri-azonan-1-yl} acetic acid | A derivative of NETA with a nitrophenyl group for further functionalization. nih.gov |

Bifunctional chelators are molecules that have two distinct functions: one part of the molecule, the chelator, strongly binds to a metal ion, while the other part, a reactive functional group, can be attached to a biologically active molecule, such as a peptide or antibody. mdpi.comnih.gov This design allows for the targeted delivery of the metal ion, which is often a radionuclide used for imaging or therapy, to specific sites in the body. nih.govresearchgate.net

The design of an effective bifunctional chelator based on this compound and its analogues must consider several factors:

Thermodynamic Stability and Kinetic Inertness: The complex formed between the chelator and the radiometal must be highly stable under physiological conditions to prevent the release of the metal ion, which could lead to off-target effects. mdpi.comresearchgate.net

Rapid and Efficient Radiolabeling: For radionuclides with short half-lives, such as gallium-68, the chelation reaction must be fast and occur under mild conditions (near-neutral pH and ambient temperature). mdpi.com

Preservation of Biological Activity: The attachment of the chelator-metal complex should not significantly impair the biological function of the targeting molecule. nih.govresearchgate.net

Versatility: Ideally, a chelator should be able to stably complex a variety of radionuclides, enabling its use in both diagnostic imaging (e.g., with PET or SPECT isotopes) and therapy (e.g., with alpha or beta emitters). mdpi.com The chelator 3p-C-NETA is an example of such a versatile system. mdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

120703-02-8 |

|---|---|

Molecular Formula |

C8H17N3O2 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(1,4,7-triazonan-1-yl)acetic acid |

InChI |

InChI=1S/C8H17N3O2/c12-8(13)7-11-5-3-9-1-2-10-4-6-11/h9-10H,1-7H2,(H,12,13) |

InChI Key |

SQWPTEOHBLSZQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(CCN1)CC(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Synthesis of the 1,4,7-Triazacyclononane (B1209588) Core and its Functionalization

The construction of the TACN macrocycle is a critical first step, with the Richman-Atkins cyclization being a prominent and widely utilized method. publish.csiro.aursc.orgnih.govresearchgate.netacs.orgjst.go.jp Subsequent functionalization through the addition of acetate (B1210297) arms transforms the basic macrocycle into a powerful chelating agent.

Macrocycle Synthesis Techniques (e.g., Richman-Atkins cyclization pathways)

The Richman-Atkins cyclization is a cornerstone in the synthesis of cyclic polyamines like 1,4,7-triazacyclononane. publish.csiro.auresearchgate.netacs.org This method typically involves the reaction between a tosylated linear polyamine and a diol derivative, also bearing tosyl groups, in the presence of a base. publish.csiro.au The use of p-toluenesulfonyl (tosyl) protecting groups on the amine functionalities is crucial for directing the cyclization reaction and preventing unwanted side reactions. publish.csiro.auclemson.edu

One common pathway involves the cyclization of the tritosyl derivative of diethylenetriamine (B155796) with a ditosylated diol. publish.csiro.au While generally effective, this reaction can sometimes lead to the formation of higher molecular weight cyclic polyamines as byproducts. publish.csiro.au An alternative approach involves reacting a bis(tosylated) diamine with a diol derivative where the hydroxyl groups have been converted to tosylate esters. publish.csiro.au The choice of reagents and reaction conditions can be optimized to improve the yield of the desired 1:1 cyclic product. publish.csiro.aursc.org Purification of the resulting tritosylated TACN is often followed by a deprotection step to yield the free macrocycle. publish.csiro.au

Table 1: Key Aspects of Richman-Atkins Cyclization for 1,4,7-Triazacyclononane Synthesis

| Feature | Description | Key References |

| General Principle | Cyclization between a tosylated linear polyamine and a diol derivative. | publish.csiro.aunih.govresearchgate.net |

| Common Reactants | - Tritosylated diethylenetriamine- Ditosylated diols | publish.csiro.au |

| Protecting Groups | p-Toluenesulfonyl (tosyl) groups are standard for protecting amine functionalities. | publish.csiro.auclemson.edu |

| Potential Byproducts | Higher molecular weight cyclic polyamines (e.g., 2:2 cyclic dimers). | publish.csiro.au |

| Purification | Cation-exchange chromatography can be employed to separate the desired product from byproducts and unreacted starting materials. | publish.csiro.au |

Installation of Acetate Pendant Arms

Once the TACN core is synthesized, the next step is the installation of acetate pendant arms to create the chelating agent. This is typically achieved through alkylation or acylation reactions, often requiring the use of protecting groups to ensure selective functionalization.

Alkylation is a common method for introducing acetate groups onto the nitrogen atoms of the TACN ring. This involves reacting the macrocycle with a suitable alkylating agent, such as bromoacetic acid or chloroacetic acid, under basic conditions. nih.govsciforum.net The reaction proceeds via nucleophilic substitution, where the amine groups of the macrocycle attack the electrophilic carbon of the haloacetic acid.

Acylation, another viable strategy, involves the reaction of the TACN macrocycle with an acyl halide or anhydride. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This reaction forms an amide bond, which can then be reduced to the desired amine linkage if necessary. The choice between alkylation and acylation can depend on the desired final product and the presence of other functional groups in the molecule. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

Protecting groups are indispensable tools in the synthesis of asymmetrically functionalized TACN derivatives. wikipedia.orgorganic-chemistry.org Tosyl groups, in addition to their role in the Richman-Atkins cyclization, can be used to temporarily block one or more amine positions on the TACN ring, allowing for selective alkylation or acylation of the remaining free amines. publish.csiro.aunih.gov This strategy is crucial for preparing bifunctional chelators where one nitrogen atom is reserved for linking to a biomolecule.

For the carboxylic acid functionalities of the acetate arms, tert-butyl esters are frequently employed as protecting groups. broadpharm.comyoutube.comresearchgate.netorganic-chemistry.org These groups are stable under the basic conditions often used for alkylation but can be readily removed under acidic conditions to reveal the free carboxylic acid. This orthogonal protection strategy allows for the selective deprotection of either the amine or the carboxylic acid groups, providing significant synthetic flexibility. organic-chemistry.org For instance, 2-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid is a key intermediate where two carboxylic acids are protected as tert-butyl esters, leaving one free for further modification. broadpharm.com

Derivatization for Bioconjugation and Advanced Ligand Architectures

To be useful in biological systems, chelators like 2-(1,4,7-triazonan-1-yl)acetic acid and its derivatives must be capable of being attached to biomolecules such as peptides, antibodies, or nanoparticles. This is achieved by incorporating reactive functionalities into the chelator structure that can form stable covalent bonds with specific functional groups on the biomolecule.

Incorporation of Reactive Functionalities (e.g., isothiocyanate, amine, maleimide)

Several reactive groups are commonly used for bioconjugation. The choice of functionality depends on the target group on the biomolecule and the desired reaction conditions.

Isothiocyanate (-NCS): This group reacts readily with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable thiourea (B124793) linkage. nih.govacs.orgacs.orgresearchgate.netnih.govmdpi.comscispace.com The synthesis of an isothiocyanate-functionalized chelator often involves the conversion of an amine group on the chelator to the isothiocyanate using reagents like thiophosgene. nih.gov

Amine (-NH2): A primary amine on the chelator can be coupled to a carboxylic acid on a biomolecule using standard peptide coupling reagents to form an amide bond. acs.orgnih.govualberta.ca Alternatively, the amine can be the target for reaction with other electrophilic groups.

Maleimide (B117702): This functionality is highly specific for reacting with thiol (sulfhydryl) groups, such as those found in cysteine residues, via a Michael addition reaction. nih.govthno.orgnih.govacs.orgresearchgate.netrsc.orgmdpi.com This specificity allows for site-specific labeling of biomolecules. Maleimide-functionalized chelators can be synthesized by reacting an amine-modified chelator with a maleimide derivative containing a carboxylic acid or an activated ester. nih.gov

Table 2: Common Reactive Functionalities for Bioconjugation of this compound Derivatives

| Reactive Functionality | Target on Biomolecule | Resulting Linkage | Key References |

| Isothiocyanate (-NCS) | Primary Amine (e.g., Lysine) | Thiourea | nih.govacs.orgnih.govmdpi.com |

| Amine (-NH2) | Carboxylic Acid | Amide | acs.orgnih.govualberta.ca |

| Maleimide | Thiol (e.g., Cysteine) | Thioether | nih.govthno.orgnih.govacs.orgresearchgate.net |

Linker Integration Strategies (e.g., glutamic acid, poly(ethylene glycol))

The functionality of NOTA is often enhanced by incorporating linker molecules that space the chelator from a conjugated biomolecule, which can be crucial for preserving the biological activity of the targeting molecule. nih.gov Glutamic acid and poly(ethylene glycol) (PEG) are common linkers used for this purpose. nih.govacs.orgqyaobio.com

Glutamic Acid Linkers: Glutamic acid is frequently used to create dimeric peptides, which can exhibit enhanced binding affinity compared to their monomeric forms. nih.govacs.orgacs.org The NOTA chelator can then be attached to the glutamic acid linker. For instance, a dimeric RGD peptide linked by glutamic acid has been functionalized with NOTA. nih.govacs.org However, the stability of the final conjugate can be influenced by the attachment chemistry. Direct attachment of a p-SCN-Bn-NOTA derivative to the α-amine of a glutamic acid-linked peptide dimer resulted in an unstable product. acs.org In contrast, introducing a mini-PEG spacer between the glutamic acid and the NOTA moiety via a thiourea linkage yielded a stable product under radiolabeling conditions. nih.govacs.org

Poly(ethylene glycol) (PEG) Linkers: PEG linkers are widely employed due to their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. qyaobio.comchempep.com These characteristics help to improve the solubility of hydrophobic peptides and enhance the bioavailability of the final conjugate. qyaobio.com In the context of NOTA derivatives, PEG linkers provide distance between the chelator and the targeting molecule, which is important for optimal binding. qyaobio.com Various synthetic strategies have been developed to create NOTA-PEG conjugates. For example, NOTA has been conjugated to RGD peptides via a PEG linker, and PEG chains of different lengths have been used to synthesize various prosthetic groups for radiolabeling. researchgate.netthno.org The synthesis can involve reacting a functionalized NOTA derivative, such as p-SCN-Bn-NOTA, with a PEGylated amine in an aqueous buffer. researchgate.net

Table 1: Linker Integration Examples for NOTA Derivatives

| Linker Type | Attached Molecule Example | Conjugation Strategy | Reference |

|---|---|---|---|

| Glutamic Acid | Dimeric c(RGDfK) peptide | Attachment of p-SCN-Bn-NOTA to the α-amine of the glutamic acid linker. | nih.govacs.org |

| Glutamic Acid with mini-PEG | Dimeric c(RGDyK) peptide | NOTA attached via a thiourea moiety to a mini-PEG spacer on the glutamic acid linker. | nih.govacs.org |

| Poly(ethylene glycol) (PEG) | RGD peptide | Reaction of p-SCN-Bn-NOTA with an RGD-PEG-amine conjugate. | researchgate.net |

| Poly(ethylene glycol) (PEG) | Nitroimidazole derivatives | Synthesis of 18F-labeled nitroimidazole derivatives with different PEG linkers via click reaction or substitution. | kjnmt.org |

Reaction Conditions and Optimization Protocols

The success of synthesizing and conjugating NOTA derivatives hinges on the careful control of reaction parameters. Optimization of pH, temperature, solvents, and reagents is critical for achieving high yields and purity.

The pH and temperature of the reaction medium are pivotal variables in the synthesis of NOTA conjugates. Different steps, from conjugation to metal complexation, require specific conditions for optimal outcomes.

For example, the conjugation of p-SCN-Bn-NOTA with an RGD-PEG-amine was performed in water at pH 8, using a sodium tetraborate (B1243019) decahydrate (B1171855) and sodium hydroxide (B78521) buffer. researchgate.net In another study, the coupling of p-SCN-Bn-NOTA to a glutamic acid-linked dimeric peptide was conducted at room temperature. nih.gov In contrast, radiolabeling procedures often require elevated temperatures. The labeling of a NOTA-conjugated peptide with [¹⁸F]AlF was stable at 100 °C in a pH 4.0 acetate buffer. nih.govacs.orgacs.org Similarly, labeling of NOTA-conjugated ubiquicidin (B1575653) fragments with ⁶⁸Ga was optimized by incubating the reaction at 80-85 °C. up.ac.za The synthesis of other derivatives has involved refluxing reaction mixtures at temperatures as high as 80 °C or 120 °C for several hours. thno.orgnih.gov

Table 2: pH and Temperature Control in NOTA Synthesis

| Reaction Step | pH | Temperature | Example Compound/Process | Reference |

|---|---|---|---|---|

| Peptide Conjugation | 8.0 | Room Temperature | NOTA-PEG-RGD synthesis | researchgate.net |

| Peptide Conjugation | Not specified | Room Temperature | NOTA-Bn-NCS-E[c(RGDfK)]₂ synthesis | nih.gov |

| Radiolabeling Stability Test | 4.0 (Acetate Buffer) | 100 °C | [¹⁸F]AlF-NOTA-PRGD2 | nih.govacs.orgacs.org |

| Radiolabeling | 4.0 (Sodium Acetate) | Room Temperature | ⁶⁸Ga-NODAGA-LM3 | nih.gov |

| Radiolabeling | Optimized with sodium acetate | 80-85 °C | ⁶⁸Ga-NOTA-UBI₂₉₋₄₁ | up.ac.za |

| Intermediate Synthesis | Not specified | 80 °C | EOB-NOTA derivative synthesis | nih.gov |

The choice of solvents and reagents is fundamental to directing the reaction toward the desired product, minimizing side reactions, and facilitating purification.

Commonly used solvents in NOTA-related syntheses include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile (B52724), dichloromethane (B109758) (DCM), and various aqueous buffers. nih.govresearchgate.netnih.govresearchgate.net DMSO is often used to dissolve peptide precursors, while acetonitrile can be used for reactions involving the displacement of leaving groups. nih.govresearchgate.net For extractions, solvent systems like DCM and water are employed. nih.gov In some syntheses, glacial acetic acid or a mixture of ethanol (B145695) and acetic acid is used as the reaction medium. nih.gov

A wide array of reagents is utilized to facilitate these transformations. Bases such as diisopropylethylamine (DIPEA) and triethylamine (B128534) are used to control pH and catalyze reactions. nih.govresearchgate.net Coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and diisopropylcarbodiimide (DIC) are employed for amide bond formation during solid-phase peptide synthesis prior to NOTA conjugation. up.ac.zaresearchgate.net For attaching the NOTA moiety itself, reagents like bromoacetic acid are used to functionalize a peptide's N-terminus, followed by reaction with 1,4,7-triazacyclononane. up.ac.zaresearchgate.net

Table 3: Solvents and Reagents in NOTA Synthesis

| Category | Name | Role/Use | Reference |

|---|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) | Dissolving peptide precursors | nih.gov |

| Solvent | Acetonitrile | Reaction medium, especially for displacement reactions | kjnmt.orgresearchgate.net |

| Solvent | Dichloromethane (DCM) | Reaction solvent and for extraction | nih.govresearchgate.net |

| Solvent | Aqueous Buffers (e.g., Borate, Acetate) | Controlling pH in conjugation and labeling reactions | acs.orgresearchgate.net |

| Reagent | Diisopropylethylamine (DIPEA) | Base for peptide coupling and conjugation | nih.govresearchgate.net |

| Reagent | Triethylamine | Base for displacement reactions | up.ac.zaresearchgate.net |

| Reagent | Bromoacetic acid / Diisopropylcarbodiimide (DIC) | Functionalization of N-terminus for NOTA attachment | up.ac.zaresearchgate.net |

| Reagent | p-SCN-Bn-NOTA | Bifunctional NOTA derivative for conjugation | nih.govresearchgate.net |

Analytical and Preparative Purification Techniques

Purification is a critical final step to isolate the desired NOTA-containing compound from unreacted starting materials, by-products, and other impurities. Chromatographic methods are the cornerstone of this process, though other techniques are also applied.

Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. youtube.com It is an indispensable tool for both the analysis and purification of NOTA derivatives.

High-Performance Liquid Chromatography (HPLC) is the predominant method for purifying final NOTA-conjugated products. nih.govresearchgate.netnih.gov Both analytical and preparative HPLC systems are used. Analytical HPLC is used to assess the purity of the product and determine retention times, while semi-preparative or preparative HPLC is used to isolate the compound in larger quantities. researchgate.netup.ac.zanih.gov Typical solvent systems involve a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) added to both phases. up.ac.zanih.gov Different column chemistries, such as C18, are selected to achieve the best separation. waters.com

Column Chromatography using silica (B1680970) gel as the stationary phase is frequently employed to purify organic intermediates during the synthesis of NOTA precursors or modified linkers. nih.govcolumn-chromatography.com This technique separates compounds based on polarity, with less polar compounds eluting faster with a non-polar mobile phase. youtube.com For example, silica gel column chromatography has been used to purify intermediates in the synthesis of EOB-NOTA, a hepatospecific imaging agent. nih.gov

While chromatography is dominant, other classical purification techniques can also be utilized.

Recrystallization is a method for purifying solid compounds. Although less commonly detailed for NOTA derivatives in the reviewed literature, it is a standard technique for purifying crystalline organic intermediates. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. nih.gov This method was used to purify pyrazole (B372694) derivatives synthesized in acetic acid. nih.gov

Precipitation is another method to isolate a product from a solution. It can be induced by changing the solvent composition or by adding a non-solvent. For example, after a reaction, pouring the mixture into ice-cold water can cause the product to precipitate, allowing it to be collected by filtration. nih.gov In the context of biopharmaceuticals, precipitation methods using agents like trichloroacetic acid (TCA) or acetone (B3395972) are used to concentrate and purify protein samples, a principle that can be relevant in the broader context of handling bioconjugates. nih.gov Identifying and controlling the factors that lead to precipitation, such as pH and metal ion concentration, is also crucial for maintaining the stability and shelf-life of media containing these complex molecules. nih.gov

Iii. Coordination Chemistry of 2 1,4,7 Triazonan 1 Yl Acetic Acid Derivatives

Principles of Metal Ion Chelation by Macrocyclic Polyamines

Macrocyclic polyamines, such as 1,4,7-triazacyclononane (B1209588) (TACN), are a prominent class of compounds in supramolecular chemistry. nih.gov Their defining feature is a pre-organized cyclic structure containing multiple nitrogen donor atoms. This structure allows them to form highly stable complexes with metal ions through a process known as chelation. The unbonded lone pairs of electrons on the nitrogen atoms within the macrocyclic ring can readily coordinate with metal ions. nih.gov

The stability of these metal complexes is attributed to several key principles:

The Macrocyclic Effect: This principle states that complexes of macrocyclic ligands are significantly more stable than their acyclic analogues. This enhanced stability arises from a combination of enthalpic and entropic factors. The pre-organized nature of the macrocycle minimizes the conformational changes required for coordination, reducing the entropic penalty.

The Chelate Effect: When a multidentate ligand (a ligand that can bind to a metal ion through more than one donor atom) binds to a metal ion, it forms a ring structure called a chelate. The formation of these chelate rings is entropically favored over the binding of an equivalent number of monodentate ligands.

Pre-organization: The rigid or semi-rigid structure of macrocyclic ligands means that the donor atoms are already in a favorable position to coordinate with a metal ion, minimizing the energy required for complexation.

Macrocyclic polyamines are not only capable of coordinating with metal ions but can also engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, to form supramolecular assemblies. nih.gov The ability to modify the macrocyclic framework, for instance, by adding functional pendant arms, allows for the fine-tuning of their coordination properties and the introduction of additional functionalities.

Denticity and Donor Atom Characteristics of 2-(1,4,7-Triazonan-1-yl)acetic Acid Ligands (e.g., N3O3-type chelators)

Derivatives of this compound are often designed to be multidentate chelators, meaning they can bind to a metal ion through multiple donor atoms. The denticity of the ligand refers to the number of donor atoms that can simultaneously coordinate to a central metal ion.

A prominent example is 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), which is a derivative of TACN with three pendant acetate (B1210297) arms. tcichemicals.comchemicalbook.comnih.govnih.govchemspider.com In its deprotonated form, NOTA acts as a hexadentate ligand, coordinating to a metal ion through the three nitrogen atoms of the macrocyclic ring and the three oxygen atoms from the carboxylate groups of the acetate arms. This arrangement results in an N3O3 donor set, creating a highly stable "basket-like" coordination environment for the metal ion.

The combination of the pre-organized and conformationally rigid TACN macrocycle with the flexible carboxylate arms allows for the formation of exceptionally stable and kinetically inert complexes with a variety of metal ions. The nitrogen atoms of the triazonan ring are typically strong sigma donors, while the carboxylate oxygen atoms also provide strong coordination bonds. This N3O3 coordination sphere is particularly well-suited for accommodating a range of trivalent metal ions.

Complexation with Specific Classes of Metal Ions

The versatile N3O3 donor set of ligands like NOTA allows for the stable complexation of a wide range of metal ions with varying sizes and electronic properties.

While N3O3-type chelators are often associated with trivalent metals, they also form stable complexes with divalent transition metal ions such as copper(II) and nickel(II). The coordination geometry of these complexes can vary depending on the specific ligand and metal ion. For instance, TACN-based ligands with different pendant arms have been investigated for their complexation with Cu(II) to create tailored radiopharmaceuticals. uzh.ch The resulting complexes often exhibit high stability due to the macrocyclic and chelate effects.

The N3O3 coordination cavity of NOTA and its derivatives is particularly well-suited for trivalent metal ions, leading to the formation of highly stable complexes. This has made these ligands invaluable in nuclear medicine for chelating radiometals.

Gallium(III): NOTA is a bifunctional chelating agent that exhibits a high complexation constant with gallium, particularly the positron-emitting isotope Gallium-68 (B1239309) (⁶⁸Ga). chemicalbook.comuzh.ch The resulting ⁶⁸Ga-NOTA complexes are known for their exceptional in vivo stability, which is crucial for clear imaging in positron emission tomography (PET).

Lutetium(III), Yttrium(III), and Gadolinium(III): These trivalent lanthanide ions are also effectively chelated by NOTA and its analogues. The high stability of these complexes is essential for their use in various biomedical applications. For example, complexes of Gd(III) with macrocyclic ligands are widely used as contrast agents in magnetic resonance imaging (MRI). The inertness of the complex is critical to prevent the release of the toxic free Gd(III) ion.

The table below summarizes the stability constants (log K) for some metal complexes with NOTA.

| Metal Ion | log K |

| Ga(III) | 30.98 |

| Fe(III) | 29.3 |

| Cu(II) | 21.6 |

| Zn(II) | 19.1 |

This table presents representative stability constant data for NOTA complexes with various metal ions.

Derivatives of 1,4,7-triazacyclononane are also effective chelators for the facial [M(CO)₃]⁺ core, where M is technetium (Tc) or rhenium (Re). acs.org In these complexes, the TACN ring coordinates to the metal in a tridentate fashion, leaving three coordination sites available for other ligands. When functionalized with pendant arms, such as acetamide (B32628) groups, these ligands can form stable complexes with the [⁹⁹ᵐTc(CO)₃]⁺ and [¹⁸⁶Re(CO)₃]⁺ cores. acs.org The resulting complexes are of interest for the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and targeted radionuclide therapy. The stability of these complexes is crucial to prevent the release of the radiometal in vivo.

Recent research has explored the use of NOTA derivatives for chelating other metal species, such as the aluminum fluoride (B91410) (AlF₂⁺) moiety for potential applications in ¹⁸F-radiopharmacy. The ability of the N3O3 donor set to form stable complexes with this species could provide a new avenue for the development of ¹⁸F-labeled imaging agents.

Thermodynamic Stability and Formation Constants of Metal Complexes

The thermodynamic stability of a metal complex refers to its tendency to form and exist under equilibrium conditions. youtube.com It is a measure of the strength of the metal-ligand interactions. scispace.com This stability is quantified by the formation constant (also known as the stability constant), which is the equilibrium constant for the complexation reaction. youtube.comwikipedia.org

Several experimental techniques are employed to determine the stability constants of metal complexes. The choice of method often depends on the specific properties of the complex and the metal ion.

Potentiometric Titration: This is a widely used method for determining stability constants. ijarsct.co.iniupac.org It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a solution of a strong base) is added. iupac.org The changes in pH provide information about the protonation of the ligand and the formation of the metal complex, allowing for the calculation of the stability constants. iupac.orgscribd.com This method is particularly useful for ligands with acidic or basic groups, such as the carboxylic acid and amine groups in DATA derivatives. ijarsct.co.in

Spectrophotometry: This method is applicable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion. scribd.comscribd.com By measuring the absorbance of solutions with varying concentrations of the metal and ligand, the concentration of the complex at equilibrium can be determined, leading to the calculation of the stability constant. scribd.comscribd.com Job's method of continuous variation is a common spectrophotometric technique used to determine the stoichiometry and stability constant of a complex. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the changes in the chemical environment of the ligand upon complexation. numberanalytics.com By monitoring the chemical shifts of the ligand's protons or other nuclei as a function of metal ion concentration, the extent of complex formation and the stability constant can be determined. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with the binding of a ligand to a metal ion. nih.gov This provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, from which the stability constant (K) and Gibbs free energy change (ΔG) can be calculated. researchgate.net

Other Methods: Other techniques such as ion exchange, polarography, and solubility studies can also be employed to determine stability constants. scribd.com The reliability of the determined constants is often enhanced by using multiple methods. scribd.comscribd.com

The following table provides a summary of common methods for determining stability constants.

| Method | Principle | Application |

| Potentiometric Titration | Measures changes in pH upon complex formation. iupac.orgscribd.com | Ligands with acid/base properties. ijarsct.co.in |

| Spectrophotometry | Measures changes in light absorbance upon complex formation. scribd.com | Colored complexes. scribd.com |

| NMR Spectroscopy | Measures changes in nuclear magnetic resonance signals upon complexation. numberanalytics.com | Systems where ligand or metal nuclei are NMR active. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during complexation. nih.gov | Provides a complete thermodynamic profile. researchgate.net |

The thermodynamic stability of metal complexes with DATA derivatives is significantly influenced by several ligand design parameters.

Macrocycle Size: The size of the macrocyclic ring plays a critical role in determining the stability and selectivity of the complex. numberanalytics.com The "macrocyclic effect" describes the enhanced stability of complexes with macrocyclic ligands compared to their acyclic analogues. numberanalytics.comwikipedia.org This is attributed to a combination of favorable enthalpic and entropic factors, including the preorganization of the donor atoms in the macrocycle. numberanalytics.com For a given metal ion, there is an optimal macrocycle size that provides the best fit, leading to maximum stability. nih.gov The 1,4,7-triazacyclononane (TACN) ring, with its 9-membered structure, is well-suited for coordinating to a variety of metal ions.

Pendant Groups: The nature of the pendant arms attached to the macrocyclic framework has a profound impact on the thermodynamic stability of the complexes. The presence of donor groups on the pendant arms, such as the carboxylate group in DATA, can significantly increase the stability of the complex through the chelate effect. wikipedia.org The chelate effect refers to the increased stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. wikipedia.org

The type of donor atom in the pendant arm (e.g., oxygen, nitrogen, sulfur) influences the affinity for different metal ions. researcher.life For instance, ligands with oxygen donors in the pendant arms tend to form stable complexes with a range of metal ions. researcher.life

The length and flexibility of the pendant arm also affect stability. A well-designed pendant arm can position the donor atom optimally for coordination without introducing strain into the complex.

The presence of specific functional groups on the pendant arms can lead to exceptionally high stability. For example, the Fe(III) complexes of triazacyclononane derivatives with o-hydroxypyridyl or o-hydroxybenzyl pendant groups are reported to be among the most stable ferric complexes known. researcher.life Similarly, an indium(III) complex with pendant mercaptoethyl groups exhibits exceptional stability. researcher.life

The following table summarizes the key ligand design parameters and their influence on thermodynamic stability.

| Parameter | Influence on Stability |

| Macrocycle Size | Optimal size match with the metal ion enhances stability (Macrocyclic effect). numberanalytics.comnih.gov |

| Pendant Groups | Donor atoms on pendant arms increase stability (Chelate effect). wikipedia.org |

| Type of Donor Atom | Influences selectivity for different metal ions. researcher.life |

| Pendant Arm Length/Flexibility | Affects the geometry and strain of the complex. |

Kinetic Studies of Metal Complex Formation and Dissociation

Kinetic studies focus on the rates and mechanisms of metal complex formation and dissociation. numberanalytics.com Understanding the kinetics is crucial as it provides insights into the reactivity of the complexes. youtube.com A distinction is made between kinetic lability (fast ligand exchange) and inertness (slow ligand exchange). cbpbu.ac.inlibretexts.org

The formation of metal complexes with macrocyclic ligands like DATA derivatives often proceeds through a multi-step mechanism. The exact pathway can be influenced by the nature of the metal ion, the ligand, and the reaction conditions.

A common mechanism involves the initial rapid formation of an outer-sphere complex, where the solvated metal ion and the ligand are in close proximity without direct coordination. This is followed by a slower, rate-determining step involving the displacement of a solvent molecule from the inner coordination sphere of the metal ion by a donor atom of the ligand. Subsequent chelate ring formation steps are typically faster.

For macrocyclic ligands, the rate-determining step can also involve a conformational change of the ligand to adopt a geometry suitable for coordination. The rigidity of the macrocyclic framework can impose a significant energy barrier for this process. numberanalytics.com

The kinetic inertness or lability of a metal complex is a critical property, particularly for applications where the complex must remain intact. acs.org

Macrocyclic Structure: The inherent structural rigidity of macrocyclic ligands is a primary contributor to the kinetic inertness of their complexes. numberanalytics.com The dissociation of the metal ion requires a significant conformational rearrangement of the macrocycle, which presents a high activation energy barrier. This is a key aspect of the macrocyclic effect. numberanalytics.com

Pendant Arm Coordination: The coordination of pendant arms further enhances kinetic inertness. Once the pendant arms are coordinated, they effectively "lock" the metal ion within the macrocyclic cavity, making dissociation more difficult.

Metal Ion Properties: The nature of the metal ion, including its size, charge, and d-electron configuration, plays a a significant role in determining the kinetic lability of the complex. youtube.comcbpbu.ac.in For instance, transition metal ions with certain d-electron configurations, such as d3 and low-spin d6, tend to form kinetically inert complexes. libretexts.org

Ligand Field Stabilization Energy (LFSE): Changes in LFSE during the formation of the transition state can influence the activation energy of the substitution reaction. A significant loss of LFSE in the transition state leads to a higher activation barrier and thus a more inert complex. cbpbu.ac.in

The following table highlights factors influencing kinetic inertness.

| Factor | Influence on Kinetic Inertness |

| Macrocyclic Structure | Increased rigidity leads to greater inertness. numberanalytics.com |

| Pendant Arm Coordination | "Locks" the metal ion, increasing inertness. |

| Metal Ion d-electron configuration | Certain configurations (e.g., d3, low-spin d6) favor inertness. libretexts.org |

| Ligand Field Stabilization Energy (LFSE) | A large loss of LFSE in the transition state increases inertness. cbpbu.ac.in |

The rates of complex formation and dissociation are sensitive to the reaction environment.

pH: The pH of the solution can have a profound effect on the kinetics of complexation, especially for ligands with protonatable sites like DATA derivatives. nih.gov The protonation state of the ligand's amine and carboxylate groups influences its nucleophilicity and ability to coordinate to the metal ion. At low pH, the amine groups are protonated, which can hinder complex formation. researchgate.net Conversely, in some cases, acid-catalyzed dissociation pathways are observed, where protonation of the coordinated ligand facilitates the removal of the metal ion. acs.org

Temperature: As with most chemical reactions, the rate of complex formation generally increases with temperature. numberanalytics.com The temperature dependence of the rate constant can be used to determine the activation parameters of the reaction, such as the activation energy, which provides further insight into the reaction mechanism. researchgate.net However, the stability of the complex itself may decrease with increasing temperature if the complexation reaction is exothermic. fortunejournals.com

Solvent: The solvent can influence the kinetics of complexation in several ways. numberanalytics.com The coordinating ability of the solvent is important, as solvent molecules compete with the ligand for coordination sites on the metal ion. researchgate.net The solvation of both the reactants and the transition state can also affect the activation energy of the reaction. Changes in the dielectric constant of the solvent can influence the electrostatic interactions between the metal ion and the ligand. researchgate.net

Structural Aspects of Metal Coordination within Complexes

The structural characteristics of metal complexes derived from this compound (often known by its trivial name, 1,4,7-triazacyclononane-N,N',N''-triacetic acid or NOTA) are dictated by the inherent features of the ligand itself. As a hexadentate chelator, NOTA typically binds to a metal ion through its three macrocyclic nitrogen atoms and three carboxylate oxygen atoms. This N₃O₃ donor set creates a well-defined coordination cavity that strongly influences the resulting complex's geometry, stereochemistry, and stability. researchgate.net

The coordination geometry of an atom describes the three-dimensional arrangement of the ligands surrounding a central metal ion. wikipedia.orgnumberanalytics.com For derivatives of this compound, the predominant coordination geometry is octahedral. researchgate.netnumberanalytics.com In this arrangement, the three nitrogen donors of the triazacyclononane (tacn) ring cap one face of the octahedron, while the three carboxylate oxygen donors occupy the opposite face. researchgate.net This facial coordination is a hallmark of tacn-based ligands.

X-ray crystallography studies have confirmed this octahedral geometry for several metal-NOTA complexes. For instance, the Ga(III)-NOTA complex exhibits a classic octahedral structure, which contributes to its exceptional thermodynamic stability and kinetic inertness. researchgate.net However, subtle distortions from a perfect octahedron are common and depend on the specific metal ion. A comparative study of chromium(III) and iron(III) complexes with a similar triaza-triacetate ligand revealed that while the Cr(III) complex has a distorted octahedral geometry, the Fe(III) complex is better described as having a distorted trigonal prismatic environment. acs.org

The chelation of the NOTA ligand to a metal center also introduces significant stereochemical complexity. The rigid, fused chelate ring system can result in distinct isomers. This isomerism arises from a combination of two main factors:

Conformation of the Chelate Rings: Each of the three ethylenediamine-like chelate rings of the tacn backbone can adopt either a δ or λ conformation (puckering).

Helicity of the Pendant Arms: The arrangement of the three acetate pendant arms around the metal center can create a specific helicity (a chiral twist), denoted as Λ or Δ. cdnsciencepub.comnih.gov

The combination of these elements leads to the possibility of multiple diastereomers, whose formation and stability are governed by the specific metal ion and solution conditions. cdnsciencepub.comnih.gov

Table 1: Coordination Geometries of Selected Metal Complexes with NOTA and Related Ligands

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Ga(III) | NOTA | Octahedral | researchgate.net |

| Cr(III) | TCTA | Distorted Octahedral | acs.org |

| Fe(III) | TCTA | Distorted Trigonal Prismatic | acs.org |

| Mn(II) | NOTA | Six-coordinate (assumed Octahedral) | nih.govresearchgate.net |

| Cu(II) | NOTA | Six-coordinate | acs.org |

*TCTA (1,4,7-Triazacyclononane-N,N',N''-triacetate) is used as a close analog to NOTA.

The coordination number indicates the total number of donor atoms bonded to the central metal ion. wikipedia.org Given that this compound and its derivatives are typically hexadentate, the most common coordination number for their metal complexes is six. researchgate.netnih.govresearchgate.net

However, variations from this standard six-coordination can occur, primarily influenced by two factors: the size of the metal ion and the steric bulk of the ligand.

Metal Ion Size: The relatively compact cavity of the 9-membered triazacyclononane ring is ideally suited for small to medium-sized metal ions. For larger ions, such as those of the lanthanide series, the coordination number can increase. Lanthanide ions typically exhibit coordination numbers between 8 and 10. alfa-chemistry.comliverpool.ac.uk For aqua complexes, it has been observed that early lanthanides (La-Sm) favor a coordination number of 9 (often in a tricapped trigonal prismatic geometry), while later lanthanides (Dy-Lu) tend towards a coordination number of 8 (square antiprismatic). bohrium.comacademie-sciences.fracademie-sciences.fr While NOTA itself may still enforce six-coordination, derivatives with larger rings or more flexible arms can accommodate these higher coordination numbers. For example, the Mn(II) ion can readily form seven-coordinate complexes with ligands like EDTA, and even eight-coordinate complexes are more common for Mn(II) than for other first-row transition metals. nih.gov A modified NOTA ligand with a naphthalene (B1677914) pendant arm (NOTA-NP) was suggested to form a seven-coordinate complex with Mn(II) by including a water molecule in the inner sphere to saturate the metal. nih.gov

Ligand Sterics: Conversely, introducing bulky substituents on the ligand can sterically hinder the approach of all potential donor atoms, leading to a lower coordination number. For example, replacing the N-substituents of 1,4,7-triazacyclononane with bulky tert-butyl groups enforces four-coordinate geometries for several divalent metal ions like Fe(II) and Co(II), in contrast to the typical six-coordination. nih.gov

An extreme case of coordination variation was observed in a phosphinate derivative of triazacyclononane, where a Ga(III) complex could reversibly rearrange from a typical "in-cage" N₃O₃ structure to an "out-of-cage" O₆ complex, demonstrating the profound impact ligand design and solution pH can have on the final structure. nih.gov

Table 2: Factors Influencing Coordination Number in Triazamacrocycle Complexes

| Factor | Effect | Example System | Resulting C.N. | Reference |

|---|---|---|---|---|

| Standard Ligand (e.g., NOTA) | Hexadentate N₃O₃ coordination | Ga(III)-NOTA | 6 | researchgate.net |

| Large Metal Ion | Accommodates more donor atoms/solvent molecules | Early Lanthanide Aqua Ions | 9 | bohrium.comacademie-sciences.fr |

| Large Metal Ion | Accommodates more donor atoms/solvent molecules | Later Lanthanide Aqua Ions | 8 | bohrium.comacademie-sciences.fr |

| Bulky Ligand Substituents | Steric hindrance prevents full coordination | Fe(II) with (t)Bu₃tacn | 4 | nih.gov |

| Ligand Modification/pH | Rearrangement to an "out-of-cage" complex | Ga(III) with TRAP-OH | 6 (but O₆ donors) | nih.gov |

The conformational behavior of the 1,4,7-triazacyclononane (tacn) ring is a critical aspect of its coordination chemistry. While flexible in its free state, the nine-membered ring adopts a more rigid and predictable conformation upon binding to a metal ion. cdnsciencepub.com The complexity of macrocyclic conformations arises from numerous coupled degrees of freedom and transannular interactions. acs.org

NMR studies on lanthanide-NOTA complexes have shown that the ethylenediamine (B42938) rings undergo fast interconversion between the δ and λ conformations at room temperature, indicating flexibility. However, at higher pH, the formation of more rigid hydroxo complexes can slow this interconversion on the NMR timescale. core.ac.uk This demonstrates that the ring's conformational dynamics are sensitive to the coordination environment. Studies on analogous sulfur-based macrocycles, like 1,4,7-trithiacyclononane, also reveal the existence of multiple low-energy conformations (e.g., C₁, C₂, C₃ symmetry), with the final coordinated structure depending on the metal and other ligands present. nih.govazregents.edu

Table 3: Conformational Features of Coordinated 1,4,7-Triazacyclononane (tacn) Ring

| Conformational Aspect | Description | Significance | Reference |

|---|---|---|---|

| Ring Puckering | Each 5-membered ethylenediamine (en) ring is puckered. | Introduces chirality (δ or λ) to each chelate ring. | cdnsciencepub.com |

| Ring Fusion | The three 'en' rings are fused via the central metal ion. | Creates a rigid, often strained, overall conformation. | cdnsciencepub.com |

| Dynamic Interconversion | The 'en' rings can rapidly interconvert between δ and λ forms in solution. | Indicates conformational flexibility, which can be slowed by changes in the coordination sphere (e.g., hydroxo complex formation). | core.ac.uk |

| Overall Chirality | The combination of ring puckering and pendant arm arrangement creates overall complex chirality (Λ or Δ). | Leads to the formation of distinct stereoisomers. | cdnsciencepub.com |

Iv. Advanced Characterization Methodologies for Ligands and Metal Complexes

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of newly synthesized ligands and their metal complexes.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile molecules like the NOTA ligand and its metal complexes. uni-mainz.de It allows for the generation of intact molecular ions, typically the protonated molecule [M+H]⁺, with very high mass accuracy. This precision enables the determination of the elemental formula of the compound by comparing the experimentally measured mass to the calculated exact mass. rsc.org For example, HR-ESI-MS has been used to confirm the structure of NOTA-based chelates by matching the observed mass of the [M+H]⁺ ion with the calculated value. nih.gov

The primary application of mass spectrometry in this context is the confirmation of the molecular weight of 2-(1,4,7-Triazonan-1-yl)acetic acid. The molecular formula for NOTA is C₁₂H₂₁N₃O₆. nih.govnih.gov Based on this formula, the calculated monoisotopic mass is 303.143035 Da. chemspider.com HR-ESI-MS analysis would be expected to show a prominent ion corresponding to [C₁₂H₂₁N₃O₆ + H]⁺ at an m/z of approximately 304.1503. The close agreement between the measured and calculated mass provides strong evidence for the successful synthesis of the target compound.

Table 3: Molecular Weight Data for this compound This table presents an interactive display of molecular weight information.

| Parameter | Value |

| Molecular Formula | C₁₂H₂₁N₃O₆ |

| Average Mass | 303.315 Da |

| Monoisotopic Mass | 303.143035 Da |

| Expected [M+H]⁺ (Monoisotopic) | 304.15031 Da |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

For this compound, the IR spectrum will display characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net The carboxylic acid group gives rise to a very broad O-H stretching band, typically centered around 3000 cm⁻¹, and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. libretexts.orgnist.gov Other notable bands include the C-H stretching vibrations of the aliphatic ring and acetate (B1210297) arm (around 2850-3000 cm⁻¹) and N-H stretching of the secondary amines in the ring (typically around 3300-3500 cm⁻¹). Upon complexation with a metal ion, shifts in the positions of these bands, particularly the carboxylate C=O stretch, can provide evidence of coordination.

Table 4: Characteristic IR Absorption Bands for this compound This table presents an interactive display of IR absorption data.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aliphatic | C-H stretch | 2850 - 3000 | Medium-Strong |

| Amine | N-H stretch | 3300 - 3500 | Medium, Broad |

| Methylene (B1212753) | C-H bend | ~1465 | Variable |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Chromatographic Purity and Composition Analysis

Chromatographic methods are fundamental in separating and quantifying the components of a mixture, making them indispensable for assessing the purity of NOTA-based ligands and their metal complexes.

Analytical High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and its derivatives. unav.edu This method allows for the separation, identification, and quantification of the main compound from any impurities or degradation products. unav.edunih.gov The purity of key compounds is often confirmed to be greater than 95% by HPLC analysis. unav.edu

The separation is typically achieved using a reverse-phase column, such as a C18 column. nih.govjchr.org A gradient elution with a mobile phase consisting of an aqueous component (often with 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. nih.govpubcompare.ai Detection is frequently performed using a UV detector, with wavelengths set at 210 nm or 254 nm to monitor the elution of the compounds. nih.gov For instance, the stability of NOTA-conjugated peptides has been monitored by analytical HPLC to assess decomposition after heating. nih.gov

In the context of radiolabeled NOTA complexes, radio-HPLC is utilized. This involves coupling the HPLC system with a radioactivity detector to determine the radiochemical purity of the product. semanticscholar.org For example, the analysis of ⁶⁸Ga-labeled NOTA-PSMA inhibitors has been performed using an isocratic solution with varying percentages of water and acetonitrile. nih.gov

Table 1: Exemplary HPLC Conditions for Analysis of NOTA Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Thermo Fisher Scientific BetaBasic C18 (150 mm × 4.6 mm, 5 µm) nih.gov | Kromasil-C18 (250 x 4.6mm, 5µm) jchr.org | Phenomenex Luna C18 (250 × 10 mm, 10 µm) (Semipreparative) nih.gov |

| Mobile Phase A | Water with 0.1% TFA nih.gov | Orthophosphoric acid buffer jchr.org | Water with 0.1% TFA nih.gov |

| Mobile Phase B | Methanol with 0.1% TFA nih.gov | Acetonitrile jchr.org | Methanol with 0.1% TFA nih.gov |

| Flow Rate | 1 mL/min nih.gov | 1.0 mL/min jchr.org | 4 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov | UV at 210 nm jchr.org | UV at 254 nm nih.gov |

| Gradient | Binary linear gradient nih.gov | Gradient elution jchr.org | Binary linear gradient nih.gov |

This table is for illustrative purposes and specific conditions may vary based on the exact compound and analytical goals.

Radiometric chromatographic methods are essential for determining the radiochemical purity of radiolabeled compounds. Radio-Thin-Layer Chromatography (radio-TLC) is a widely used technique for the quality control of ⁶⁸Ga-labeled NOTA complexes. semanticscholar.orgresearchgate.net This method is valued for its simplicity and speed, allowing for rapid assessment of labeling efficiency. nih.gov

In a typical radio-TLC analysis, a small aliquot of the radiolabeled solution is spotted onto a stationary phase, such as reversed-phase (RP-18) or silica (B1680970) gel-impregnated (iTLC-SG) plates. nih.govresearchgate.net The plate is then developed in a suitable mobile phase. For instance, a mixture of saline and methanol has been used as the mobile phase for analyzing ⁶⁸Ga-NOTA-PSMA complexes on RP-18 plates. nih.gov Another system for determining the radiochemical purity of [⁶⁸Ga]Ga-DOTA-TATE utilizes a mobile phase of methanol and 1 M ammonium (B1175870) acetate with iTLC-SG plates. nih.gov

After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner. nih.gov The retention factor (Rf) values of the radiolabeled complex are compared to those of free radionuclide (e.g., ⁶⁸Ga) and other potential radiochemical impurities. researchgate.net This allows for the calculation of the radiochemical purity, which should typically be above 95% for clinical use. semanticscholar.orgresearchgate.net

Table 2: Radio-TLC Systems for Radiochemical Purity of ⁶⁸Ga-NOTA Complexes

| Parameter | System 1 | System 2 |

|---|---|---|

| Stationary Phase | RP-18 thin layer plates nih.gov | iTLC-SG strips researchgate.net |

| Mobile Phase | 5/1 saline/methanol nih.gov | Ammonium acetate:methanol (50:50 v/v) researchgate.net |

| Analyte | ⁶⁸Ga-NOTA-PSMA complex nih.gov | [⁶⁸Ga]GaFAPI-46 researchgate.net |

| Detection | Radio-TLC imager scanner nih.gov | miniGita TLC scanner researchgate.net |

| Observed Rf (Product) | Not specified | > 0.5 researchgate.net |

| Observed Rf (Impurity) | Not specified | < 0.1 (colloidal ⁶⁸Ga) researchgate.net |

This table provides examples of radio-TLC conditions; specific parameters can be optimized for different complexes.

Elemental Analysis

Elemental analysis is a destructive analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) within a sample. This information is crucial for confirming the empirical formula of a newly synthesized ligand, such as a derivative of this compound, or its non-radioactive metal complexes.

The results of elemental analysis are compared with the theoretically calculated elemental composition based on the expected molecular formula. A close correlation between the found and calculated values provides strong evidence for the correct synthesis and purity of the compound. For example, the formation of a manganese(II) complex with a NOTA derivative was confirmed, in part, through elemental analysis, which supported the proposed structure of the complex. mdpi.com While specific data for this compound is not detailed, the principle remains a fundamental step in the characterization of new chemical entities.

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to TACN-based ligands to understand their conformations, reactivity, and interactions with metal ions.

DFT calculations are employed to determine the most stable three-dimensional structures (conformations) of the 2-(1,4,7-Triazonan-1-yl)acetic acid ligand by finding the lowest energy arrangement of its atoms. Furthermore, DFT provides critical insights into the ligand's electronic properties, which dictate its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Parameter | Description | Typical Calculated Value Range for Related TACN Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

The data in this table are representative values for the class of triazacyclononane-based chelators and are used to illustrate the application of DFT.

| Bond | Typical Calculated Bond Length (Å) for Ga³⁺ Complexes |

| Ga-N (ring) | 2.10 - 2.25 |

| Ga-O (acetate) | 1.95 - 2.05 |

This table presents typical bond lengths for Gallium(III) complexes with TACN-based ligands containing acetate (B1210297) arms, as determined by DFT calculations. nih.gov

DFT calculations are instrumental in mapping the energy landscape of the complexation reaction between the ligand and a metal ion. By calculating the Gibbs free energies of the reactants, transition states, and products, researchers can predict the thermodynamic stability and the kinetics of complex formation. elsevierpure.com For instance, DFT studies on various functionalized TACN ligands have shown that derivatives with lower Gibbs energies for the resulting metal complexes exhibit better chelating efficiency and faster complexation kinetics. elsevierpure.com This allows for the rational design of chelators with improved properties, such as faster metal incorporation at room temperature, which is crucial for radiopharmaceutical applications. nih.gov

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for static electronic structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govsemanticscholar.org MD simulations model the movement of atoms and molecules based on classical mechanics, using a "force field" to describe the forces between atoms.

For this compound and its metal complexes, MD simulations can:

Explore conformational flexibility in solution.

Study the stability of the metal complex in a biological environment (e.g., in water or serum). semanticscholar.org

Investigate the interactions between the complex and surrounding solvent molecules.

Validate binding models of the ligand to target proteins by simulating their interaction over time. mdpi.com

These simulations provide a dynamic picture that is often more representative of the molecule's behavior in real-world applications compared to static, gas-phase DFT calculations.

Quantum Chemical Analysis of Chelation Properties

Quantum chemical methods, particularly DFT, provide a deep analysis of the factors governing the chelation properties of this compound. These properties include high affinity (strong binding) and selectivity for specific metal ions.

The analysis focuses on:

Donor Atom Basicity: The protonation constants of the nitrogen and carboxylate groups, which can be calculated computationally, influence the stability of the resulting metal complexes. nih.gov

Thermodynamic Stability: The stability constant (log K) of a metal complex is a measure of the strength of the metal-ligand interaction. Computational studies on related TACN ligands have shown exceptionally high stability constants for trivalent cations like Ga³⁺, which is attributed to the pre-organized nature of the macrocyclic ring and the strong donor properties of the nitrogen and oxygen atoms. nih.gov

Kinetic Inertness: Beyond thermodynamic stability, it is crucial that the complex, once formed, does not readily dissociate. DFT and MD simulations can probe the kinetic inertness of these complexes by calculating the energy barriers for dissociation. elsevierpure.com

| Ligand | log K [Ga(L)] |

| NOTA | 29.6 |

| TRAP-OH | 23.3 |

| TRAP-H | 21.9 |

This table compares the computationally and experimentally determined stability constants for Gallium(III) complexes of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and related phosphinic acid derivatives (TRAP), demonstrating the high stability achievable with the TACN framework. nih.gov

Computational Design and Prediction of Novel Ligand Architectures

A significant advantage of computational chemistry is its predictive power, which enables the rational design of novel ligands with tailored properties. nih.gov Starting with the this compound scaffold, researchers can computationally introduce various functional groups to the macrocycle or the acetate arm.

The process typically involves:

In-silico Design: Proposing new molecular structures by modifying the parent ligand.

Computational Screening: Using DFT and MD simulations to predict the properties of the new designs, such as their stability, selectivity for a target metal, and electronic properties. elsevierpure.comnih.gov

Prioritization: Selecting the most promising candidates for laboratory synthesis and experimental validation.

This approach accelerates the discovery of new, more effective chelators for applications in medicine and chemistry by minimizing the trial-and-error of traditional synthetic approaches. Studies have successfully used this method to develop novel TACN derivatives with azaheterocycle pendants that show enhanced complexation kinetics and efficiency. elsevierpure.com

Vi. Academic and Research Applications of 2 1,4,7 Triazonan 1 Yl Acetic Acid Complexes

Fundamental Studies in Coordination Chemistry

The predictable and robust coordination behavior of 2-(1,4,7-Triazonan-1-yl)acetic acid and its analogues, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), makes them exemplary models for studying fundamental principles of coordination chemistry. tcichemicals.comnih.govchemspider.com The parent macrocycle, TACN, typically binds to a metal ion in a facial arrangement, leaving other coordination sites available for interaction with substrates or for further functionalization. mdpi.com

A primary application of TACN-based ligands, including this compound, is in the design of chelators with high selectivity for specific metal ions. aip.org The pre-organized structure of the macrocyclic ring reduces the entropic penalty of complexation, leading to thermodynamically stable and often kinetically inert complexes. researchgate.net

Researchers have successfully developed these ligands for various metal ions, with a particular focus on those with medical and industrial relevance. For instance, phosphinic acid derivatives of TACN, known as TRAP ligands, have demonstrated remarkable efficiency and selectivity for Gallium-68 (B1239309) (⁶⁸Ga), a crucial radioisotope for Positron Emission Tomography (PET). acs.orgnih.gov These ligands form stable Ga(III) complexes rapidly and quantitatively even in acidic conditions (pH < 2), a significant advantage over other common chelators. acs.orgnih.gov

The versatility of the TACN scaffold allows for fine-tuning of its metal ion selectivity. By modifying the pendant arms—for example, replacing carboxylate groups with phosphinates or other functional groups—the electronic and steric properties of the binding cavity can be altered to favor a specific metal ion. researchgate.netacs.org Studies have compared the stability constants of NOTA complexes with various metal ions, highlighting their high thermodynamic selectivity for Ga(III) over many other biologically relevant divalent and trivalent metal ions. nih.gov This selectivity is critical for applications where trace amounts of a specific metal need to be targeted in a complex biological environment.

Table 1: Stability Constants (log KML) for NOTA and TRAP-H Complexes with Various Metal Ions

| Metal Ion | NOTA | TRAP-H |

|---|---|---|

| Ga(III) | 29.6 | 21.9 |

| Mg(II) | 7.0 | 4.8 |

| Ca(II) | 5.3 | 3.3 |

| Zn(II) | 16.2 | 11.2 |

| Cu(II) | 18.0 | 14.2 |

| Pb(II) | 14.1 | 10.1 |

Data sourced from potentiometric studies, illustrating the high stability of the Ga(III) complexes. nih.gov

The high affinity of multidentate ligands like this compound for metal ions is explained by the chelate effect. libretexts.org This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org The primary driving force for the chelate effect is a significant increase in entropy upon chelation, as multiple solvent or monodentate ligand molecules are displaced by a single multidentate ligand. libretexts.org

The TACN framework provides a rigid platform to study how modifications to the ligand structure modulate the chelate effect. The number and nature of the pendant arms are critical. For example, the hexadentate ligand ethylenediaminetetraacetic acid (EDTA) exhibits an exceptionally strong chelate effect. libretexts.org Similarly, derivatives of TACN with multiple coordinating arms, such as NOTA, form highly stable complexes. mdpi.com

Catalysis in Organic Synthesis

Complexes derived from 1,4,7-triazacyclononane (B1209588) are effective catalysts in a range of organic transformations, primarily due to their ability to stabilize various metal oxidation states and provide a well-defined coordination environment. nih.govresearchgate.net

While direct examples involving this compound in cross-coupling are not extensively detailed in the provided results, the broader class of TACN-metal complexes is well-known in catalysis. nih.govresearchgate.net Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, typically using catalysts based on transition metals like palladium, nickel, or copper. nih.govtcichemicals.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Manganese complexes of TACN-derived ligands have been particularly well-studied as catalysts for oxidation reactions. nih.govresearchgate.net These systems, often using hydrogen peroxide as a green oxidant, are effective for the epoxidation and cis-dihydroxylation of alkenes, as well as the oxidation of alcohols and sulfides. nih.gov The ligand framework is crucial for preventing catalyst decomposition and controlling the reaction's selectivity. researchgate.net Furthermore, copper(II) complexes of TACN derivatives have shown significant activity as artificial nucleases, capable of catalyzing the hydrolytic cleavage of stable phosphate (B84403) diester bonds in DNA. mdpi.com

The ability of a ligand to stabilize a metal in a specific, often reactive, oxidation state is fundamental to its function in catalysis. The TACN macrocycle and its derivatives are particularly adept at stabilizing higher oxidation states of metals like manganese. nih.gov In oxidative catalysis, the active species is often a high-valent metal-oxo or metal-peroxo intermediate. The strong σ-donating properties of the three nitrogen atoms of the TACN ring help to stabilize the electron-deficient high-valent metal center, allowing it to perform the desired oxidation without undergoing rapid decomposition. nih.gov

This stabilization is a key principle in the design of biomimetic catalysts that mimic the function of metalloenzymes. The spectrochemical series, which orders ligands based on their ability to split the d-orbitals of a metal ion, helps in understanding these interactions. wikipedia.org Ligands like the nitrogen donors in TACN are considered relatively strong-field ligands, which can influence the electronic structure and reactivity of the metal center. wikipedia.org By stabilizing reactive intermediates, these ligands enable catalytic cycles that would otherwise be inaccessible.

Materials Science and Supramolecular Chemistry

The well-defined structures and robust nature of metal complexes of this compound and its analogues make them valuable components in materials science and supramolecular chemistry. nih.gov These complexes can act as predictable building blocks for constructing larger, functional architectures.

Bifunctional TACN-based ligands have been designed for immobilization onto solid supports or incorporation into polymeric materials. mdpi.com For example, a ligand can possess both a metal-binding site (the TACN core) and a separate functional group for anchoring it to a surface. mdpi.com This approach allows for the creation of heterogeneous catalysts, which are easily separated from reaction mixtures, combining the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov

In supramolecular chemistry, non-covalent interactions are used to direct the self-assembly of molecules into well-ordered, larger structures. beilstein-journals.org Macrocyclic complexes, due to their defined shapes and potential for directional interactions, are excellent candidates for supramolecular construction. rsc.org For example, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been shown to self-assemble with metal ions to form discrete complexes or to form extended nanotube structures in the solid state. rsc.org The principles learned from these systems can be applied to TACN-based complexes to create novel materials with applications in areas such as molecular recognition, sensing, and catalysis. beilstein-journals.org

Radiochemistry for Isotope Tracing and Research

The macrocyclic chelator this compound (NOTA) and its derivatives are fundamental tools in the field of radiochemistry, primarily for their ability to form stable complexes with a variety of radiometals. cd-bioparticles.net This property allows for the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. cd-bioparticles.net The research applications of NOTA-based complexes are extensive, focusing on labeling methodologies, the development of novel chelators for preclinical studies, and innovative strategies to enhance radiometal chelation.

The success of a radiopharmaceutical is highly dependent on a reliable and efficient radiolabeling protocol that yields a pure and stable product. researchgate.net NOTA and its derivatives have been central to developing such protocols for a range of medically relevant isotopes.

Gallium-68 (⁶⁸Ga): NOTA is an exceptionally effective chelator for Gallium-68, a positron-emitting radionuclide used in Positron Emission Tomography (PET). The Ga³⁺ ion forms a highly stable complex with the hexadentate N₃O₃ donor set of NOTA, exhibiting a very high stability constant (log K = 30.98). nih.govnih.gov This stability is significantly greater than that of the Ga-DOTA complex (log K = 21.33). nih.gov The radiolabeling of NOTA-conjugated biomolecules with ⁶⁸Ga is typically rapid and can be performed under mild conditions. Research has shown that quantitative radiolabeling yields (>95%) can be achieved in less than 10 minutes at room temperature and a pH between 3.5 and 4.0. researchgate.net These mild conditions are crucial for preserving the integrity of sensitive biomolecules like proteins and peptides. Various buffers, including acetate (B1210297) and HEPES, have been successfully used in the labeling process. researchgate.netup.ac.za Optimization studies have investigated the influence of parameters such as pH, temperature, and precursor concentration to maximize labeling efficiency and specific activity. up.ac.zaacs.org For instance, while labeling can occur at room temperature, optimal efficiencies for some NOTA-conjugated peptides were achieved at 80-85 °C. up.ac.za